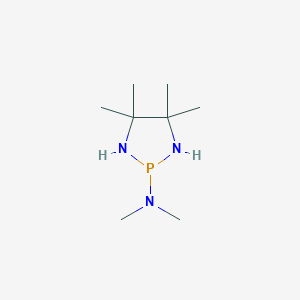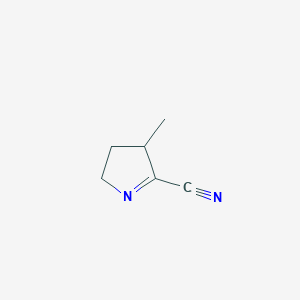
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine is a chemical compound that consists of 20 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves specific reaction conditions and reagents. One common method includes the reaction of appropriate amines with phosphorus-containing compounds under controlled conditions . The exact details of the synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific chemical properties. These characteristics make it particularly useful in certain applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
90053-50-2 |
|---|---|
Molekularformel |
C8H20N3P |
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
N,N,4,4,5,5-hexamethyl-1,3,2-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3P/c1-7(2)8(3,4)10-12(9-7)11(5)6/h9-10H,1-6H3 |
InChI-Schlüssel |
ZDKRPMOOODXLJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NP(N1)N(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)








![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)


